![molecular formula C8H13NO B13493825 3-(Aminomethyl)spiro[3.3]heptan-1-one](/img/structure/B13493825.png)
3-(Aminomethyl)spiro[3.3]heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)spiro[3.3]heptan-1-one is a unique organic compound characterized by its spirocyclic structure. The spiro[3.3]heptane core is a saturated bioisostere of benzene, which means it can mimic the properties of benzene in certain chemical contexts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)spiro[3.3]heptan-1-one typically involves the formation of the spirocyclic core followed by the introduction of the aminomethyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the spirocyclic structure. The aminomethyl group can then be introduced through reductive amination or other suitable reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The scalability of these methods is crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce functional groups, such as carbonyl groups, to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
3-(Aminomethyl)spiro[3.3]heptan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a drug precursor.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)spiro[3.3]heptan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)spiro[3.3]heptan-1-ol: This compound is similar in structure but contains a hydroxyl group instead of a ketone group.
6-(Aminomethyl)spiro[3.3]heptan-1-ol: This compound has a similar spirocyclic core but differs in the position of the aminomethyl group.
Uniqueness
3-(Aminomethyl)spiro[3.3]heptan-1-one is unique due to its specific spirocyclic structure and the presence of both an aminomethyl group and a ketone group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(aminomethyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C8H13NO/c9-5-6-4-7(10)8(6)2-1-3-8/h6H,1-5,9H2 |
InChI Key |
FLBFIUWCQQOXSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CC2=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13493743.png)
![3-Bromo-2-isopropylimidazo[1,2-a]pyridine](/img/structure/B13493759.png)
![tert-butyl (6-bromo-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B13493767.png)
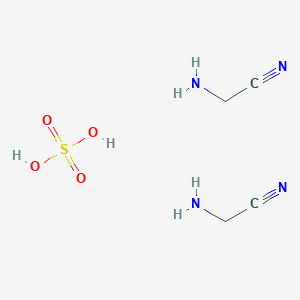
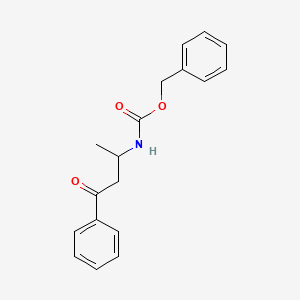
![{[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13493785.png)
![lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13493793.png)
![4-[(2-Methoxyethyl)sulfonyl] benzenemethanamine](/img/structure/B13493796.png)
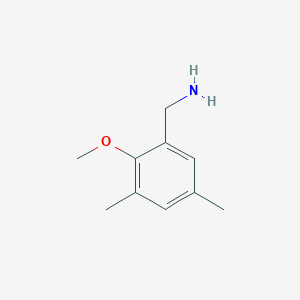
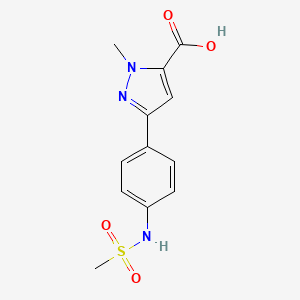
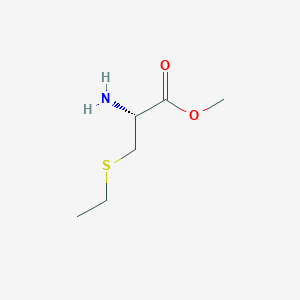
![N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493813.png)
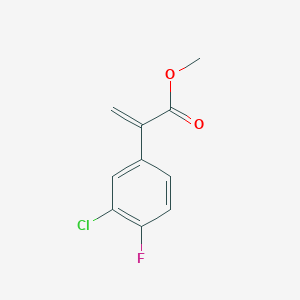
![Tert-butyl 4-(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13493819.png)
